
4-Diazonio-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrazol-3-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Diazonio-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrazol-3-olate is a heterocyclic compound with a unique structure that includes a diazonium group, a pyrazole ring, and two phenyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Diazonio-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrazol-3-olate typically involves the cyclocondensation of hydrazine with a carbonyl compound, followed by diazotization. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclocondensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Diazonio-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrazol-3-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The diazonium group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
4-Diazonio-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrazol-3-olate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 4-Diazonio-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrazol-3-olate involves its interaction with molecular targets through its diazonium group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include inhibition of enzymes or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Diphenyl-3-hydroxy-4-(3-oxobutyl)-3-pyrazolin-5-one: Shares a similar pyrazole ring structure but differs in functional groups.
1,5-Dimethyl-4-(2-oxo-1,2-diphenyl-ethylidene)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: Another pyrazole derivative with different substituents.
Uniqueness
Its ability to undergo diverse chemical reactions and form stable derivatives makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
65839-76-1 |
|---|---|
Molekularformel |
C15H10N4O2 |
Molekulargewicht |
278.26 g/mol |
IUPAC-Name |
4-diazonio-5-oxo-1,2-diphenylpyrazol-3-olate |
InChI |
InChI=1S/C15H10N4O2/c16-17-13-14(20)18(11-7-3-1-4-8-11)19(15(13)21)12-9-5-2-6-10-12/h1-10H |
InChI-Schlüssel |
AHXQCQFDMXEWDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=C(C(=O)N2C3=CC=CC=C3)[N+]#N)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


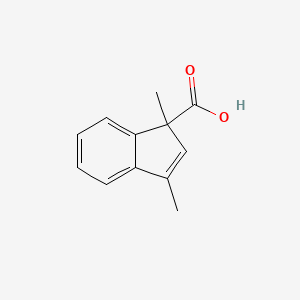

![ethyl 2-[1-(4-methoxybenzoyl)-2H-quinolin-2-yl]-3-oxo-3-phenylpropanoate](/img/structure/B14480481.png)
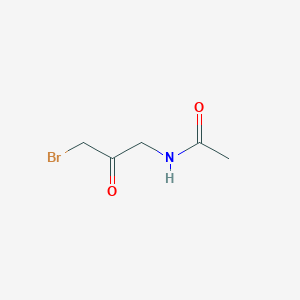

![3-[2-(tert-Butylsulfanyl)phenyl]prop-2-enoic acid](/img/structure/B14480491.png)
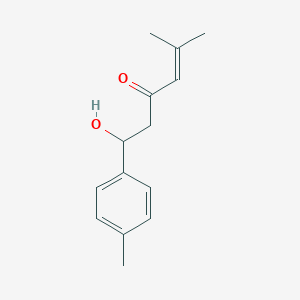

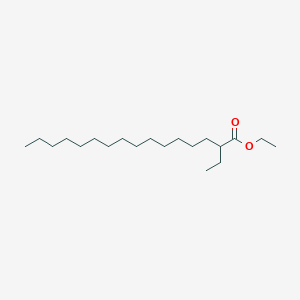
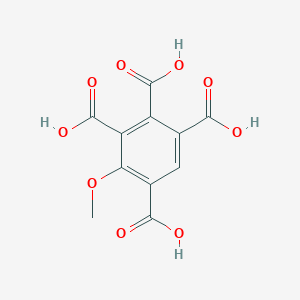
![2-[(Benzenesulfonyl)methyl]-3-phenyloxirane](/img/structure/B14480538.png)

![Benzonitrile, 4-[[(phenylmethyl)imino]methyl]-](/img/structure/B14480550.png)
![Lithium, [4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-](/img/structure/B14480567.png)
